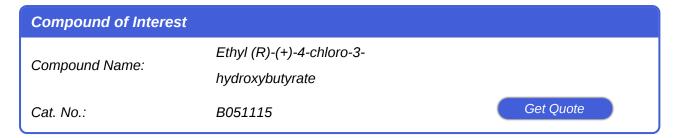


Commercial Suppliers of Ethyl (R)-(+)-4-chloro-3hydroxybutyrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for **Ethyl (R)-**(+)-4-chloro-3-hydroxybutyrate, a critical chiral building block in the synthesis of various pharmaceuticals.[1] This document outlines key commercial suppliers, their product specifications, and relevant technical information to assist researchers and drug development professionals in sourcing this essential compound.

Introduction

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4) is a versatile chiral intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its primary application lies in the enantioselective synthesis of bioactive molecules, where the specific stereochemistry is crucial for therapeutic efficacy and safety.[2] Notably, it is a key precursor for the synthesis of L-carnitine, a compound involved in fatty acid metabolism, and other pharmacologically active agents.[2][3][4]

Commercial Availability and Specifications

A variety of chemical suppliers offer **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate** with different purity levels and enantiomeric excess (ee). The following tables summarize the specifications from several prominent vendors to facilitate a comparative analysis.



Supplier and Product Overview

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Assa y	Enantiomeri c Excess (ee)
Thermo Fisher Scientific (Alfa Aesar)	Ethyl (R)- (+)-4-chloro- 3- hydroxybutyr ate, 97%, ee 96%	90866-33-4	C6H11ClO3	≥96.0% (GC)	96%
Sigma- Aldrich	Ethyl (R)- (+)-4-chloro- 3- hydroxybutyr ate 96%	90866-33-4	C6H11ClO3	96%	97% (GLC)
Tokyo Chemical Industry (TCI)	Ethyl (R)-4- Chloro-3- hydroxybutan oate	90866-33-4	C6H11ClO3	>97.0% (GC)	min. 98.0%
Chem-Impex	Ethyl (R)- (+)-4-chloro- 3- hydroxybutyr ate	90866-33-4	C6H11ClO3	≥ 96.5% (Chiral purity)	Not specified
J&K Scientific	Ethyl R-(+)-4- chloro-3- hydroxybutyr ate, 96%	90866-33-4	C6H11ClO3	96%	Not specified
Santa Cruz Biotechnolog y	Ethyl (R)- (+)-4-chloro- 3- hydroxybutyr ate	90866-33-4	C6H11ClO3	Not specified	Not specified

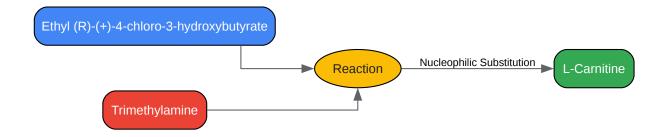


Physical and Chemical Properties

Property	Value	
Molecular Weight	166.60 g/mol [5]	
Appearance	Colorless to pale yellow liquid[1]	
Boiling Point	93-95 °C / 5 mmHg[1]	
Density	1.19 g/mL at 25 °C[1]	
Refractive Index	n20/D 1.453 (lit.)[1]	
Optical Activity	[α]23/D +14°, neat	

Key Synthetic Application: Synthesis of L-Carnitine

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a cornerstone in the industrial production of L-carnitine. The synthesis involves the reaction of the chiral ester with trimethylamine.



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Caption: Synthesis of L-Carnitine from **Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate**.

Experimental Protocols Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

The enantioselective reduction of ethyl 4-chloroacetoacetate is a common method for producing the desired (R)-enantiomer. Biocatalysis using recombinant microorganisms expressing specific enzymes offers high stereoselectivity.

Foundational & Exploratory





Objective: To synthesize Ethyl (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess.

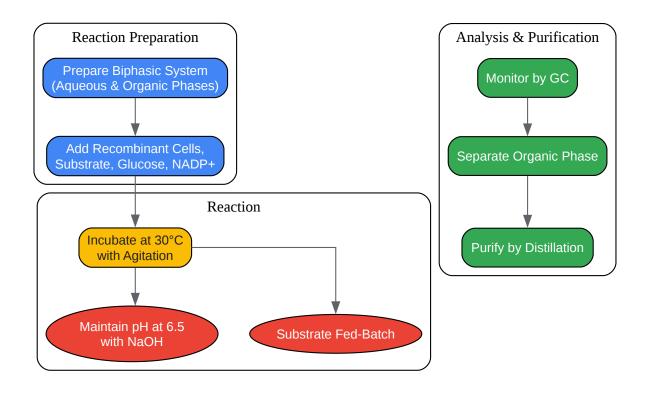
Materials:

- Ethyl 4-chloroacetoacetate (substrate)
- Recombinant E. coli cells expressing a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli)[6]
- Glucose (for cofactor regeneration)
- NADP+ (cofactor)
- Phosphate buffer (pH 6.5)
- Organic solvent (e.g., n-octanol) for biphasic system[6]

Methodology:

- Reaction Setup: A biphasic system is prepared with an aqueous phase containing the phosphate buffer, recombinant cells, glucose, and NADP+, and an organic phase of noctanol containing the substrate, ethyl 4-chloroacetoacetate.[6]
- Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[6]
- pH Control: The pH of the aqueous phase is maintained at 6.5 by the addition of NaOH to neutralize the gluconic acid formed from glucose oxidation.
- Fed-Batch Strategy: To achieve high product concentrations, a fed-batch approach is often employed, where the substrate is added in several portions over time.[6]
- Monitoring: The reaction progress is monitored by periodically analyzing samples for substrate consumption and product formation using gas chromatography (GC).
- Work-up and Purification: After the reaction is complete, the organic phase is separated. The
 product, Ethyl (R)-4-chloro-3-hydroxybutyrate, is then purified from the organic phase,
 typically by distillation under reduced pressure.





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Caption: Workflow for the biocatalytic synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate.

Determination of Enantiomeric Excess by Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (ee) of a sample of Ethyl 4-chloro-3-hydroxybutyrate.

Instrumentation:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Chiral capillary column (e.g., CP-Chirasil-DEX CB)[7]

Sample Preparation:



- The sample of Ethyl 4-chloro-3-hydroxybutyrate is dissolved in a suitable solvent (e.g., ethyl acetate).[8]
- For some GC methods, derivatization may be necessary. For example, reaction with acetic anhydride in the presence of pyridine and DMAP.[7]

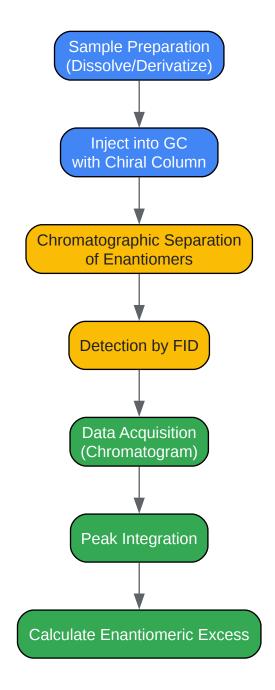
GC Conditions (Example):

- Column: CP-Chirasil-DEX CB (25 m x 0.32 mm)[7]
- Carrier Gas: Hydrogen or Nitrogen[7][8]
- Injector Temperature: 250 °C[7]
- Detector Temperature: 250 °C[7]
- Oven Temperature Program: Isothermal at 100°C for 1 min, then ramp to 130°C at 3°C/min, hold for 1 min, then ramp to 180°C at 10°C/min, and hold for 1 min.[7]
- Injection Volume: 1.0 μL[8]
- Split Ratio: 50:1[7]

Data Analysis:

- The two enantiomers, (R) and (S), will have different retention times on the chiral column, resulting in two separate peaks in the chromatogram.
- The area of each peak is integrated.
- The enantiomeric excess is calculated using the following formula: ee (%) = [(Area_R Area_S) / (Area_R + Area_S)] x 100





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Caption: Experimental workflow for determining the enantiomeric excess of Ethyl 4-chloro-3-hydroxybutyrate by GC.

Conclusion

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a readily available chiral building block from numerous commercial suppliers, offered at various purity and enantiomeric excess levels. This guide provides researchers and drug development professionals with the necessary



information to source this compound effectively. The provided experimental protocols for its synthesis and analysis offer a starting point for laboratory work, underscoring its significance in the development of chiral pharmaceuticals. Careful consideration of supplier specifications is crucial to ensure the quality and stereochemical integrity required for successful research and development endeavors.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE Patent 1131279 [data.epo.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US5473104A Process for the preparation of L-carnitine Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Chiral separation of ethyl-4-chloro-3-hydroxybutyrate [chromaappdb.mn-net.com]
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